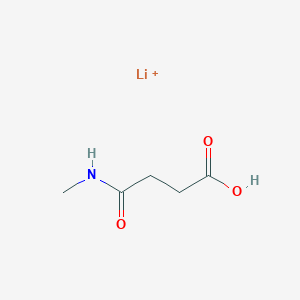
2,4-Dibromo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Br2O It is a derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 4 positions of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with bromine in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1H-inden-1-one by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Chromium trioxide in acetic acid or other oxidizing agents.
Major Products Formed
Substitution: Various substituted indanone derivatives.
Reduction: 2,3-Dihydro-1H-inden-1-one.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
2,4-Dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The presence of bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the bromine atoms and has different reactivity and applications.
2,4-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
2,4-Difluoro-2,3-dihydro-1H-inden-1-one: Contains fluorine atoms, which can significantly alter its reactivity and biological activity.
Uniqueness
2,4-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis, research, and industry .
Properties
CAS No. |
25834-53-1 |
|---|---|
Molecular Formula |
C9H6Br2O |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
2,4-dibromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6Br2O/c10-7-3-1-2-5-6(7)4-8(11)9(5)12/h1-3,8H,4H2 |
InChI Key |
MZJYWCIXSWLFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
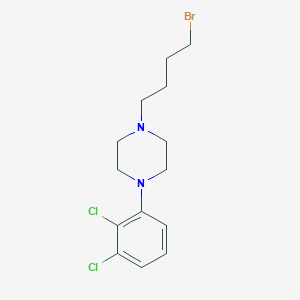
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
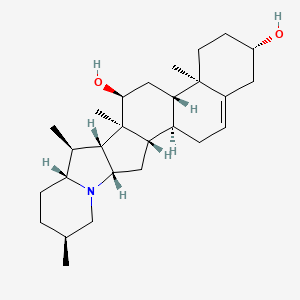
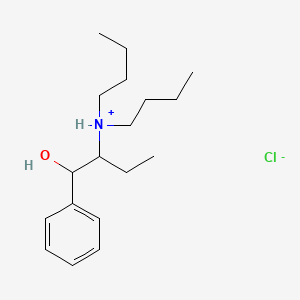
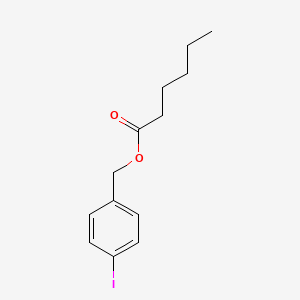
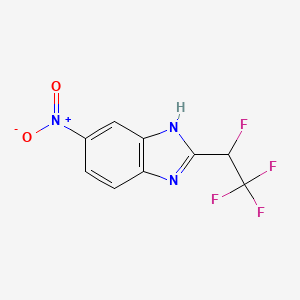
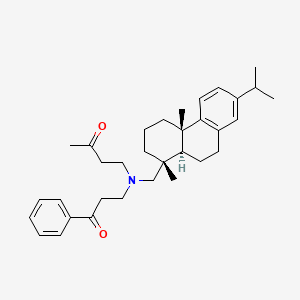
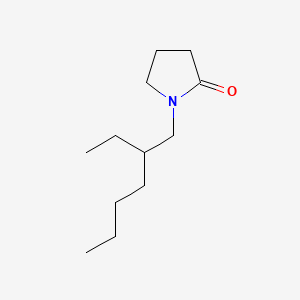
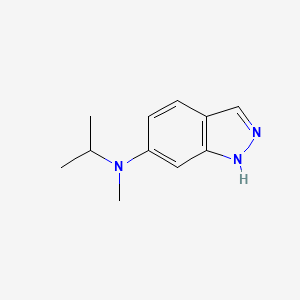
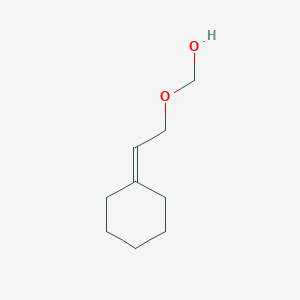
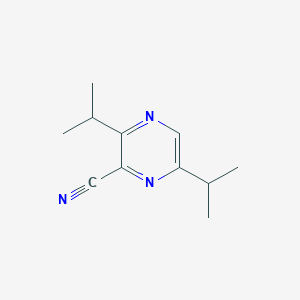
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
